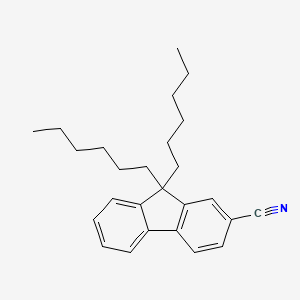

9,9-Dihexyl-9H-fluorene-2-carbonitrile

Descripción

9,9-Dihexyl-9H-fluorene-2-carbonitrile (CAS: 2523-48-0) is a fluorene-derived compound featuring two hexyl chains at the C9 position and a nitrile group at the C2 position. The hexyl substituents enhance solubility in organic solvents and reduce intermolecular aggregation, making it valuable in optoelectronic applications such as organic light-emitting diodes (OLEDs) and two-photon absorption (TPA) materials . The nitrile group acts as an electron-withdrawing moiety, influencing charge transport properties and enabling participation in cross-coupling reactions for synthesizing star-shaped molecules . Its crystal structure (triclinic system, P1 space group) and vibrational properties (ν(CN) at 2224 cm⁻¹ in THF) have been characterized via X-ray crystallography and pulse radiolysis time-resolved infrared (TRIR) spectroscopy .

Propiedades

Fórmula molecular |

C26H33N |

|---|---|

Peso molecular |

359.5 g/mol |

Nombre IUPAC |

9,9-dihexylfluorene-2-carbonitrile |

InChI |

InChI=1S/C26H33N/c1-3-5-7-11-17-26(18-12-8-6-4-2)24-14-10-9-13-22(24)23-16-15-21(20-27)19-25(23)26/h9-10,13-16,19H,3-8,11-12,17-18H2,1-2H3 |

Clave InChI |

PSYAZVAOAXXQGV-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#N)CCCCCC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dihexyl-9H-fluorene-2-carbonitrile typically involves the following steps:

Alkylation of Fluorene: Fluorene is first alkylated with hexyl bromide in the presence of a strong base such as potassium tert-butoxide to introduce the hexyl groups at the 9th position.

Nitrile Introduction: The resulting 9,9-dihexylfluorene is then subjected to a cyanation reaction using a suitable cyanating agent like copper(I) cyanide to introduce the cyano group at the 2nd position.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Types of Reactions:

Oxidation: 9,9-Dihexyl-9H-fluorene-2-carbonitrile can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.

Reduction: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.

Major Products:

Oxidation: Fluorenone derivatives.

Reduction: Primary amines.

Substitution: Brominated or nitrated fluorene derivatives.

Aplicaciones Científicas De Investigación

9,9-Dihexyl-9H-fluorene-2-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: It is extensively used in the development of OLEDs, photovoltaic cells, and other optoelectronic devices due to its excellent electronic properties and stability

Mecanismo De Acción

The mechanism of action of 9,9-Dihexyl-9H-fluorene-2-carbonitrile in optoelectronic applications involves its ability to transport charge carriers efficiently. The hexyl groups enhance solubility and processability, while the cyano group contributes to the compound’s electron-withdrawing properties, improving its electron transport capabilities. These properties make it an excellent material for use in OLEDs and other electronic devices .

Comparación Con Compuestos Similares

9,9-Dibutyl-9H-fluorene-2-carbonitrile

2,7-Diiodo-9,9-dioctyl-9H-fluorene

- Structure : Longer octyl chains (C8) and iodine substituents at C2 and C5.

- Properties : Enhanced solubility but lower crystallinity due to bulky octyl groups. Iodine atoms enable halogen-bonding interactions, useful in polymer synthesis .

- Applications : Intermediate in Suzuki-Miyaura coupling reactions for π-conjugated polymers .

Functional Group Variations

9,9-Dihexyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-fluorene-2-carbonitrile

- Structure : Boronate ester at C7 and nitrile at C2.

- Properties : Boronate group facilitates cross-coupling reactions (e.g., with carbazole) for star-shaped molecules. The nitrile stabilizes radical anions (ν(CN) shifts to 2096 cm⁻¹ upon ion pairing) .

- Applications: Key precursor in donor–π–acceptor (D–π–A) architectures for TPA materials .

9,9-Dimethyl-2-nitro-9H-fluorene

- Structure : Methyl groups (C1) and nitro substituent at C2.

- Properties: Lower solubility due to short methyl chains. Nitro group provides strong electron-withdrawing effects, altering redox potentials compared to nitrile derivatives .

- Applications : Pharmaceutical intermediate and explosive precursor .

Electronic and Optical Properties

*Shift observed upon radical anion formation .

Actividad Biológica

9,9-Dihexyl-9H-fluorene-2-carbonitrile (F1CN) is a compound of interest due to its potential applications in organic electronics and photonics. This article explores its biological activity, focusing on its chemical properties, synthesis, and interactions with biological systems.

The molecular formula of 9,9-Dihexyl-9H-fluorene-2-carbonitrile is C22H29N, with a molecular weight of 329.48 g/mol. The structure features a fluorene core substituted with two hexyl groups and a cyano group at the 2-position. Notably, the cyano group can influence the compound's electronic properties and interactions with biological molecules.

Synthesis

The synthesis of F1CN typically involves several steps, including the functionalization of fluorene derivatives. One common method is through nucleophilic substitution reactions or coupling reactions involving appropriate precursors such as 9-bromo-9H-fluorene derivatives and hexyl lithium reagents. The efficiency of these synthetic routes can vary based on reaction conditions and the choice of solvents.

Anticancer Properties

Recent studies have indicated that compounds similar to F1CN exhibit significant anticancer activity. For instance, derivatives of fluorene have shown promising results against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 9,9-Dihexyl-9H-fluorene-2-carbonitrile | A549 | TBD | Apoptosis induction |

| Similar Fluorene Derivative | HCT116 | TBD | Cell cycle arrest |

| Similar Fluorene Derivative | MCF7 | TBD | Apoptosis induction |

Antimicrobial Activity

F1CN has also been evaluated for antimicrobial properties. Preliminary tests have shown that it exhibits activity against certain bacterial strains, potentially due to its ability to disrupt bacterial membranes or inhibit metabolic pathways.

Case Studies

- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that fluorene derivatives could inhibit cell proliferation in human tumor cell lines by inducing apoptosis through mitochondrial pathways. The study highlighted the structural importance of substituents at the 2-position for enhancing biological activity .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial effects of various fluorene derivatives, including F1CN. Results indicated that these compounds could inhibit the growth of Gram-positive bacteria, suggesting a potential application in developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.